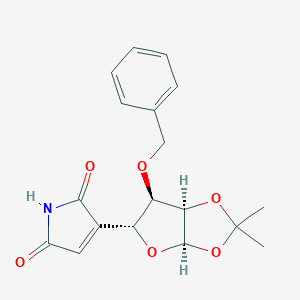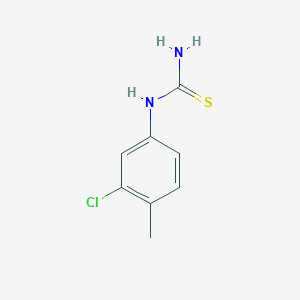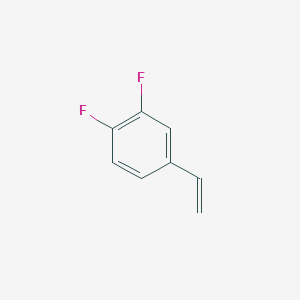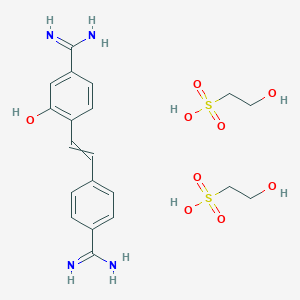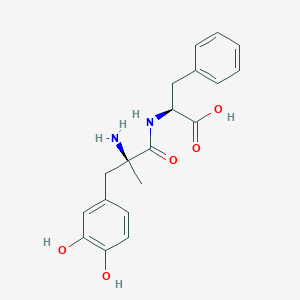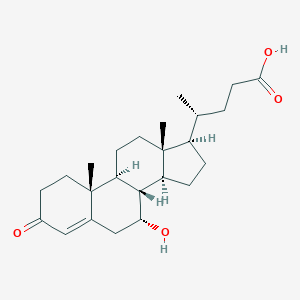
1-(2-Fluoroethoxy)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethoxy)-3-methoxybenzene, also known as FEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEMB belongs to the class of phenyl ether compounds and has a molecular formula of C9H11FO2.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethoxy)-3-methoxybenzene is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT), which play important roles in cell survival and proliferation. 1-(2-Fluoroethoxy)-3-methoxybenzene has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to protect against oxidative stress and reduce inflammation. In the heart, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to reduce myocardial infarct size and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Fluoroethoxy)-3-methoxybenzene in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and neurology. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route for therapeutic applications.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 1-(2-Fluoroethoxy)-3-methoxybenzene and its potential therapeutic applications. Future studies could investigate the pharmacokinetics and pharmacodynamics of 1-(2-Fluoroethoxy)-3-methoxybenzene to determine the optimal dosage and administration route for therapeutic use. Additionally, more research is needed to determine the potential side effects and toxicity of 1-(2-Fluoroethoxy)-3-methoxybenzene in vivo.
Méthodes De Synthèse
1-(2-Fluoroethoxy)-3-methoxybenzene can be synthesized through a multi-step process that involves the reaction of 2-fluoroethanol with 3-methoxyphenol in the presence of a strong acid catalyst such as sulfuric acid. The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product.
Applications De Recherche Scientifique
1-(2-Fluoroethoxy)-3-methoxybenzene has been studied for its potential therapeutic applications in various fields including cancer research, neurology, and cardiology. In cancer research, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2-Fluoroethoxy)-3-methoxybenzene has also been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
Propriétés
Numéro CAS |
123644-36-0 |
|---|---|
Nom du produit |
1-(2-Fluoroethoxy)-3-methoxybenzene |
Formule moléculaire |
C9H11FO2 |
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
1-(2-fluoroethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C9H11FO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |
Clé InChI |
PZLJVDNKBVOUQW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCF |
SMILES canonique |
COC1=CC(=CC=C1)OCCF |
Synonymes |
1-(2-FLUOROETHOXY)-3-METHOXY-BENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



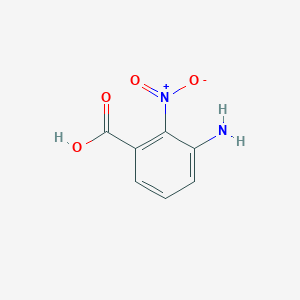
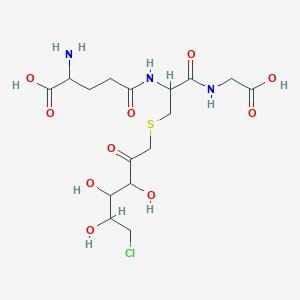
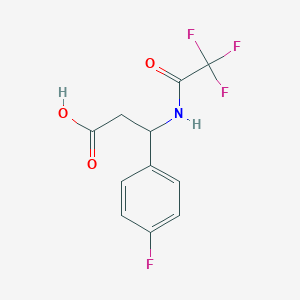
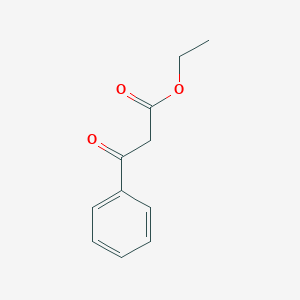
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
